molecular formula C22H26N6 B3589313 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3589313
M. Wt: 374.5 g/mol
InChI Key: VYOSGODVAZSQCF-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is an organic compound and an important building block in the synthesis of organic compounds, including pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also appears to contain a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

MLS000536256, also known as SMR000143294 or 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine, is a complex compound with a unique mechanism of actionCompounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .

Mode of Action

Piperidine derivatives, which share structural similarities with mls000536256, are known to interact with their targets in a variety of ways, including receptor binding and enzyme inhibition . These interactions can lead to changes in cellular processes and physiological responses.

Biochemical Pathways

Piperidine derivatives have been found to influence a variety of biochemical pathways, including those involved in signal transduction, neurotransmission, and metabolic processes .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of similar compounds, it can be inferred that mls000536256 may influence cellular processes and physiological responses in a variety of ways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like MLS000536256. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. Additionally, the biological environment, including the presence of specific enzymes and transport proteins, can influence the compound’s absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)16-28-13-11-18(12-14-28)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOSGODVAZSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

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